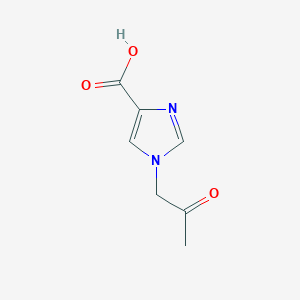
2,5-Dibromo-3-tetradecylthiophene
Descripción general
Descripción
2,5-Dibromo-3-tetradecylthiophene is an organic compound with the molecular formula C18H30Br2S and a molecular weight of 438.31 .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H30Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h15H,2-14H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to yellow to orange powder or lump .Aplicaciones Científicas De Investigación
Organic Synthesis and Functional Materials
One key application area of "2,5-Dibromo-3-tetradecylthiophene" and its derivatives is in the field of organic synthesis, where they serve as precursors for the development of functional materials. For example, a unique one-pot, high-yield desulfurative-fluorination-bromination reaction leads to the synthesis of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes. This method demonstrates the versatility of thiophene derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals (Turkman, An, & Pomerantz, 2010).
Polymer Science and Electro-Optical Properties
In polymer science, thiophene-based polymers exhibit promising electro-optical properties, making them suitable for applications in electronics and optoelectronics. A study on fluorene-based conjugated poly(arylene ethynylene)s containing thiophene units reveals their high molecular weight and interesting optical and redox properties, which are crucial for developing advanced polymer light-emitting diodes (LEDs) (Palai, Kumar, Mishra, & Patri, 2014).
Materials Chemistry and Nanotechnology
Thiophene derivatives also find applications in materials chemistry and nanotechnology, where they contribute to the development of novel materials with enhanced properties. For instance, conjugated polymer assemblies on carbon nanotubes investigated through microscopic studies and theoretical simulation show that thiophene-containing polymers can significantly influence the attachment mode on carbon nanotubes, affecting nanowire formation and potentially leading to advanced materials for electronic applications (Liu, Moo-Young, Mcinnis, Pasquinelli, & Zhai, 2014).
Mecanismo De Acción
Target of Action
2,5-Dibromo-3-tetradecylthiophene is a type of thiophene-based conjugated polymer . These polymers are known for their exceptional optical and conductive properties , making them a center of attention for electronic and optoelectronic applications . .
Mode of Action
The mode of action of this compound is primarily through its interaction with other molecules in the formation of conjugated polymers . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The compound can be synthesized via Suzuki coupling reaction , which is a type of carbon-carbon bond-forming reaction.
Biochemical Pathways
It is known that thiophene-based conjugated polymers, like this compound, play a significant role in electronic and optoelectronic applications .
Result of Action
The molecular and cellular effects of this compound are primarily related to its role in the formation of conjugated polymers with exceptional optical and conductive properties . These properties make it a valuable component in the development of electronic and optoelectronic devices .
Análisis Bioquímico
Biochemical Properties
2,5-Dibromo-3-tetradecylthiophene plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or altering its activity. Additionally, this compound may interact with membrane proteins, affecting their function and the overall cellular environment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, it has been observed to induce changes in the expression of genes related to oxidative stress and inflammation, thereby impacting cellular function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular processes. For instance, the interaction of this compound with cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of other substances. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and inflammation. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of xenobiotics and endogenous compounds. By interacting with these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites. Additionally, this compound may affect the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the bioavailability and efficacy of this compound in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its effects. The localization of this compound within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research .
Propiedades
IUPAC Name |
2,5-dibromo-3-tetradecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQPIBPAABQINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



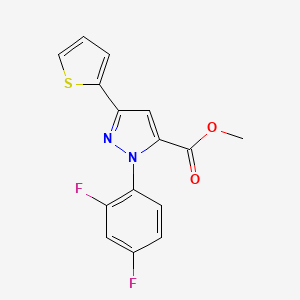
![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
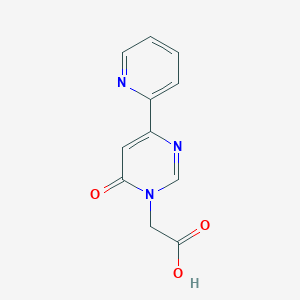

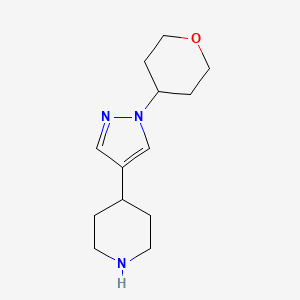
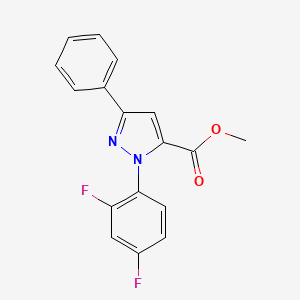
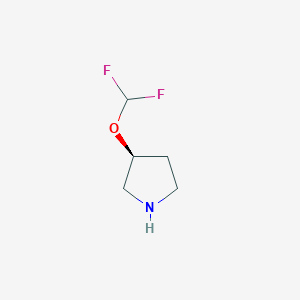
![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)
![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)
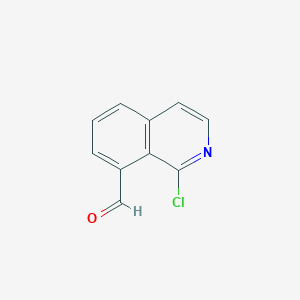
![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)
